3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Addressing reproducibility gaps in quinazoline-2,4-dione SAR campaigns. This ≥98% HPLC-pure N3-(3-ethoxypropyl) building block (MW 248.28, XlogP 1.2) provides the critical intermediate lipophilicity between hydroxypropyl and propyl analogs for systematic c-Met/VEGFR-2 and PARP-1/2 inhibitor optimization. Key advantages: • Enables direct, impurity-free late-stage N1 diversification for nanomolar kinase probe synthesis. • 5 rotatable bonds and ether oxygen support linker chemistry for photoaffinity or fluorescent conjugate design. • ≥98% purity ensures reliable, non-confounded in silico ADME model training data for novel quinazoline-diones.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 94507-30-9
Cat. No. B2996063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione
CAS94507-30-9
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCCOCCCN1C(=O)C2=CC=CC=C2NC1=O
InChIInChI=1S/C13H16N2O3/c1-2-18-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)
InChIKeyXOFYIVKMYGEFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione: Structural Features and Physicochemical Profile


3-(3-Ethoxypropyl)quinazoline-2,4(1H,3H)-dione (CAS 94507-30-9) is a synthetic, low-molecular-weight (248.28 g/mol) quinazoline-2,4-dione derivative bearing a 3-ethoxypropyl substituent at the N3 position . The compound is commercially available as a research-grade building block with specified purity of ≥98% (HPLC) from major catalog suppliers . The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic core recognized across medicinal chemistry for yielding potent inhibitors of diverse targets including PARP-1/2, c-Met/VEGFR-2 tyrosine kinases, and bacterial DNA gyrase, making substitution at the N3 position a critical determinant of target engagement and selectivity [1][2].

Scaffold-based SAR exploration for PARP-1/2, c-Met, VEGFR-2 inhibitor programs
N3 alkoxypropyl substitution enables tunable lipophilicity and auxiliary polar contacts
Research-grade building block for focused library synthesis and late-stage diversification

Why 3-Ethoxypropyl Substitution Cannot Be Replaced in SAR Programs


Within the quinazoline-2,4(1H,3H)-dione chemotype, the nature of the N3 substituent directly governs lipophilicity, hydrogen-bonding capacity, steric occupancy, and ultimately biological target engagement. Systematic structure–activity relationship (SAR) studies on 3-substituted quinazoline-2,4-diones as dual c-Met/VEGFR-2 inhibitors have demonstrated that even minor alterations to the N3 alkyl chain—such as replacing a 3-ethoxypropyl with a 3-methoxypropyl, 3-hydroxypropyl, or simple propyl group—produce measurable shifts in IC₅₀ values, cellular potency, and selectivity profiles [1]. The 3-ethoxypropyl moiety confers a computed XlogP of 1.2, which distinguishes it from both the more hydrophilic 3-(3-hydroxypropyl) analog (XlogP lower) and the more lipophilic 3-propyl analog (XlogP 1.5), thereby altering partition coefficients relevant to membrane permeability, solubility, and off-target promiscuity . Consequently, substituting this building block with another 3-substituted quinazoline-2,4-dione in a synthetic sequence or SAR campaign will generate a different final compound with non-equivalent pharmacological properties, compromising reproducibility and confounding structure–activity interpretation.

N3 Substituent Sensitivity

Replacing 3-ethoxypropyl with hydroxypropyl or propyl analogs may shift lipophilicity, hydrogen-bonding, and target engagement profiles, altering SAR interpretation.

Purity-Driven Reproducibility

Analogous building blocks often carry lower purity grades, which may introduce confounding impurities into biological assays and compromise batch-to-batch consistency.

Pharmacophore Incompatibility

Alkyl-only N3 substituents lack the ether oxygen required for potential water-mediated hydrogen bonds, limiting binding-mode mimicry in solvent-exposed pockets.

Quantitative Differentiation Against Closest Structural Analogs


Purity Specification Advantage Over Analogous Building Blocks

Commercially, 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione is supplied with a purity specification of ≥98% (HPLC) . In contrast, closely related 3-substituted quinazoline-2,4-dione building blocks—including the 3-(3-hydroxypropyl) analog (CAS 35256-70-3) and the 3-propyl analog (CAS 20297-19-2)—are routinely offered at 95% purity . The higher warranted purity reduces the need for post-purchase re-purification, minimizes unidentified impurity-driven artifacts in biological assays, and supports more confident SAR interpretation when this building block is incorporated into focused compound libraries.

Purity Specification
Supplier spec, data to verify
Target: ≥98% HPLC
Analog 1 (hydroxypropyl): 95%
Analog 2 (propyl): 95%
Supports assay reproducibility and SAR confidence through lower impurity burden
Purity difference ≥3 percentage points; verify lot-specific COA for critical experiments
Medicinal Chemistry Chemical Biology Synthetic Chemistry

Lipophilicity Tuning in a Distinct XlogP Window

The computed XlogP for 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione is 1.2 . The direct 3-propyl analog (CAS 20297-19-2) has a computed XlogP of 1.5, representing a +0.3 log unit increase in lipophilicity . Conversely, the 3-(3-hydroxypropyl) analog (CAS 35256-70-3), lacking the terminal ether oxygen, is predicted to have an XlogP of approximately 0.3 based on the removal of one hydrogen-bond acceptor and the addition of a hydrogen-bond donor [1]. This ~1.2 log unit range across three closely related N3 substituents demonstrates that the 3-ethoxypropyl group occupies a finely tuned intermediate position on the lipophilicity scale, substantially affecting predicted aqueous solubility, passive membrane permeability, and CYP450-mediated metabolic susceptibility—parameters critical for lead optimization in medicinal chemistry programs targeting intracellular enzymes such as PARP-1/2 or receptor tyrosine kinases [2].

Lipophilicity Window
Cross-study comparable
XlogP 1.2 (target) vs. 1.5 (propyl) vs. ~0.3 (hydroxypropyl)
Positions compound at an intermediate logP for balanced permeability and solubility
Computed XlogP; experimental logD may differ and requires confirmation
Physicochemical Profiling Drug-likeness Optimization ADME Prediction

Rotatable Bond and H-Bond Acceptor Distinction from Alkyl Substituents

The 3-ethoxypropyl substituent introduces 5 rotatable bonds and 3 hydrogen-bond acceptor sites into the molecule, compared with 2 rotatable bonds and 2 H-bond acceptors for the 3-propyl analog (CAS 20297-19-2) . This increased conformational flexibility and additional ether oxygen provide distinct opportunities for polar interactions within enzyme active sites. In crystallographic studies of quinazoline-2,4(1H,3H)-dione-based PARP-1 inhibitors, the N3 substituent extends into a solvent-exposed region where an ether oxygen can form water-mediated hydrogen bonds with backbone residues, a structural feature absent in simple alkyl substituents [1]. While direct co-crystal data for the 3-ethoxypropyl compound specifically are not published, SAR from the broader quinazoline-2,4-dione class indicates that alkoxyalkyl N3 substituents can enhance binding affinity relative to unsubstituted alkyl chains through these auxiliary polar contacts [2].

Polar Contacts Potential
Class-level inference, source review
5 rotatable bonds, 3 H-bond acceptors (vs. 2/2 for propyl analog)
May support water-mediated interactions in solvent-exposed kinase/PARP pockets
Extrapolated from quinazoline-2,4-dione class SAR; no co-crystal data for this compound
Molecular Design Conformational Analysis Ligand Efficiency

Molecular Weight Positioning for Lead-Like Library Design

With a molecular weight of 248.28 g/mol, 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione sits between the 3-(3-hydroxypropyl) analog (220.22 g/mol) and the 3-(3-methoxypropyl) variant (234.25 g/mol) [1]. This incremental increase of +14 Da (one methylene unit) relative to the methoxypropyl analog provides a controlled, quantifiable step in molecular weight for SAR-by-catalog approaches where systematic variation of N3 chain length is required to probe steric tolerance in a target binding pocket. In the context of fragment-based drug discovery, the compound falls within the 'lead-like' rather than 'fragment' space (MW <250 Da for fragments), making it suitable as a direct starting point for hit-to-lead optimization when the quinazoline-2,4-dione core has been validated as a productive scaffold [2].

MW Increment for SAR
Cross-study comparable
248.28 g/mol
+14 Da over methoxypropyl
+28 Da over hydroxypropyl
Systematic MW step supports steric tolerance probing without property cliff
Remains within lead-like chemical space (MW
Fragment-Based Drug Discovery Lead-like Chemical Space Library Design

Evidence-Backed Procurement Application Scenarios


PARP-1/2 Inhibitor SAR Campaigns for Oncology

When constructing focused libraries of quinazoline-2,4(1H,3H)-dione-based PARP-1/2 inhibitors, 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione serves as a key N3-diversified building block. The intermediate XlogP of 1.2, combined with the ≥98% purity specification, enables medicinal chemists to systematically probe the lipophilicity–potency relationship at the solvent-exposed N3 binding region, where crystallographic evidence from related 1-substituted quinazoline-2,4-diones confirms that alkoxypropyl chains can engage in water-mediated hydrogen bonds that purely alkyl substituents cannot [1]. This building block is suitable for late-stage diversification via N1-alkylation or N1-arylmethylation to access compounds with PARP-1 IC₅₀ values in the nanomolar range, as demonstrated for related 3-substituted derivatives [2].

Dual c-Met/VEGFR-2 Inhibitor Lead Optimization

In programs developing dual c-Met/VEGFR-2 inhibitors based on the 3-substituted quinazoline-2,4(1H,3H)-dione scaffold, the 3-ethoxypropyl variant occupies a strategic intermediate position in the N3 SAR series between the hydroxypropyl and propyl analogs. Evidence from Hassan et al. (2023) demonstrates that 3-substituted quinazoline-2,4-diones achieve IC₅₀ values of 0.052–0.084 µM against both c-Met and VEGFR-2, with cytotoxicity profiles that are sensitive to N3 substitution identity [3]. The 3-ethoxypropyl building block enables exploration of this SAR axis at a controlled molecular weight increment (+14 Da over methoxypropyl) and a lipophilicity tuned between XlogP 0.3 and 1.5, facilitating systematic optimization of kinase selectivity and cellular activity without compromising drug-like physicochemical parameters.

Chemical Biology Probe Synthesis for Target Engagement

The 98% purity specification of the commercially sourced 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione supports its direct use in the synthesis of chemical biology probes—such as photoaffinity labeling reagents or fluorescent conjugates—where trace impurities could generate confounding off-target labeling artifacts. The 3-ethoxypropyl chain, with 5 rotatable bonds, provides sufficient linker-like flexibility to project a conjugated reporter group (attached via N1 functionalization) away from the quinazoline-2,4-dione pharmacophore while the ether oxygen offers a potential additional site for polar interaction or metabolic soft-spot engineering. This application is grounded in the broader class evidence that quinazoline-2,4-diones engage defined enzyme active sites (PARP-1/2 catalytic domain, c-Met ATP pocket) with structurally characterized binding modes [2][3].

Computational Chemistry and Cheminformatics Model Building

The compound's well-defined computed physicochemical parameters—XlogP 1.2, molecular weight 248.28 g/mol, 3 H-bond acceptors, 5 rotatable bonds —make it a valuable data point for training or validating in silico ADME prediction models (e.g., SwissADME, QikProp) and for populating chemical space analyses of quinazoline-2,4-dione derivatives. Its intermediate property profile, bridging the gap between the hydroxypropyl (XlogP ~0.3) and propyl (XlogP 1.5) analogs, provides a critical interpolation point that improves model accuracy for predicting the properties of novel, not-yet-synthesized N3-substituted quinazoline-2,4-diones. Procurement at ≥98% purity ensures that experimental physicochemical measurements (logD, solubility, permeability) are not confounded by impurities, yielding high-quality data for computational model refinement.

Application
Selection Property
Validation Focus
PARP-1/2 inhibitor SAR studies
N3 alkoxypropyl with balanced XlogP and H-bond potential
Target engagement and binding-mode reproducibility
Dual c-Met/VEGFR-2 lead optimization
Intermediate lipophilicity and controlled MW increment
Kinase selectivity and cellular activity profiling
Chemical biology probe synthesis
Research-grade purity for minimal off-target artifacts
Pharmacophore attachment and reporter group conjugation
In silico ADME model building
Well-defined computed parameters for interpolation
Experimental logD/solubility data quality and model accuracy
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